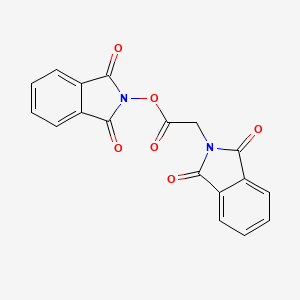
1,3-Dioxoisoindolin-2-yl2-(1,3-dioxoisoindolin-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxoisoindolin-2-yl2-(1,3-dioxoisoindolin-2-yl)acetate is an organic compound with the molecular formula C10H7NO4. It is known for its unique structure, which includes two isoindolinone groups connected by an acetate linkage.
Preparation Methods
The synthesis of 1,3-Dioxoisoindolin-2-yl2-(1,3-dioxoisoindolin-2-yl)acetate typically involves organic synthesis techniques. One common method is the reaction of isoindolinone derivatives with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as pyridine, to facilitate the acetylation process .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The reaction mixture is often purified using techniques such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
1,3-Dioxoisoindolin-2-yl2-(1,3-dioxoisoindolin-2-yl)acetate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
1,3-Dioxoisoindolin-2-yl2-(1,3-dioxoisoindolin-2-yl)acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-Dioxoisoindolin-2-yl2-(1,3-dioxoisoindolin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1,3-Dioxoisoindolin-2-yl2-(1,3-dioxoisoindolin-2-yl)acetate can be compared with other similar compounds, such as:
1,3-Dioxoisoindolin-2-yl acetate: This compound has a similar structure but lacks the additional isoindolinone group, making it less complex.
1,3-Dioxoisoindolin-2-yl 2-methylbutanoate: This derivative has a different ester group, which can influence its reactivity and applications.
1,3-Dioxoisoindolin-2-yl 2-diazoacetate: This compound contains a diazo group, which imparts unique reactivity and potential for use in diazo chemistry.
The uniqueness of this compound lies in its dual isoindolinone structure, which provides distinct chemical and biological properties .
Properties
Molecular Formula |
C18H10N2O6 |
|---|---|
Molecular Weight |
350.3 g/mol |
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 2-(1,3-dioxoisoindol-2-yl)acetate |
InChI |
InChI=1S/C18H10N2O6/c21-14(9-19-15(22)10-5-1-2-6-11(10)16(19)23)26-20-17(24)12-7-3-4-8-13(12)18(20)25/h1-8H,9H2 |
InChI Key |
WYZKJIKRWXZJTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)ON3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


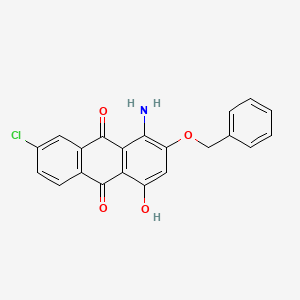
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}glycyl-L-threonylglycine](/img/structure/B13140089.png)
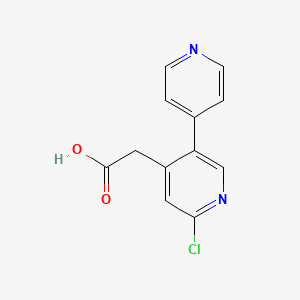
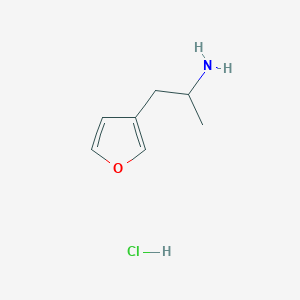
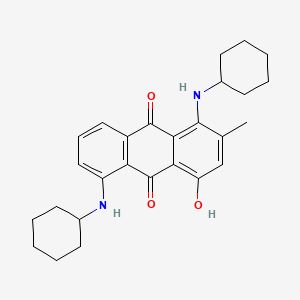

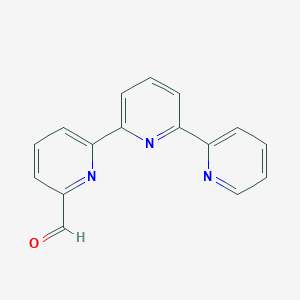

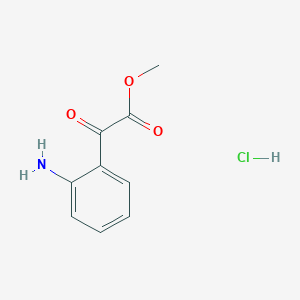


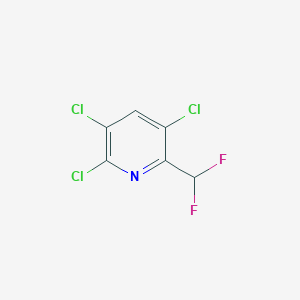
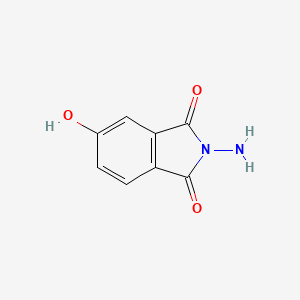
![7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine, 5-[2-(9H-fluoren-2-yl)propyl]-](/img/structure/B13140152.png)
